molecular formula C13H21N7O2 B2712628 N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351613-37-0

N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No. B2712628
CAS RN: 1351613-37-0
M. Wt: 307.358
InChI Key: BOVBZWLHWCQLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of triazolopyrimidines, which are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring . Triazolopyrimidines have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis of this compound is not available, triazolopyrimidines can generally be synthesized via reactions involving hydrazonoyl halides and other reagents . The exact method would depend on the specific substituents on the triazolopyrimidine ring.


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions depending on their substituents and reaction conditions. They can participate in reactions such as cyclization, condensation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Activity

N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: has shown promising antibacterial properties. Compounds within the triazolo[4,5-d]pyrimidine class have been evaluated for their effectiveness against various bacterial strains. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.

Anticancer Properties

This compound has been investigated for its antiproliferative activity against several cancer cell lines. Studies have shown that derivatives of triazolo[4,5-d]pyrimidine can induce apoptosis in cancer cells through mitochondrial pathways, involving the activation of caspases and regulation of pro- and anti-apoptotic proteins . These properties make it a potential candidate for developing new anticancer therapies, particularly for cancers that are resistant to conventional treatments.

Enzyme Inhibition

Triazolo[4,5-d]pyrimidine derivatives, including N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, have been studied as inhibitors of various enzymes. For instance, they have shown potential as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . Inhibiting LSD1 can have therapeutic implications in treating cancers and other diseases where epigenetic modifications play a crucial role.

Antiviral Applications

Research has indicated that triazolo[4,5-d]pyrimidine compounds can exhibit antiviral activity. These compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development . Their ability to inhibit key viral enzymes or disrupt viral RNA synthesis is particularly valuable in the fight against viral infections.

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo[4,5-d]pyrimidine derivatives have also been explored. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators . This makes them useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Agents

N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has potential neuroprotective effects. Compounds in this class have been studied for their ability to protect neurons from oxidative stress and apoptosis . This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antifungal Activity

The antifungal properties of triazolo[4,5-d]pyrimidine derivatives have been investigated, showing effectiveness against various fungal pathogens . These compounds can disrupt fungal cell membrane integrity or inhibit essential fungal enzymes, making them potential candidates for antifungal drug development.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some triazolopyrimidines act by inhibiting certain enzymes or receptors .

Future Directions

Future research could focus on exploring the biological activities of this compound, optimizing its synthesis, and studying its mechanism of action. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

N-(3-ethoxypropyl)-7-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2/c1-2-21-7-3-4-14-13-15-11-10(17-19-18-11)12(16-13)20-5-8-22-9-6-20/h2-9H2,1H3,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVBZWLHWCQLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=NNN=C2C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.